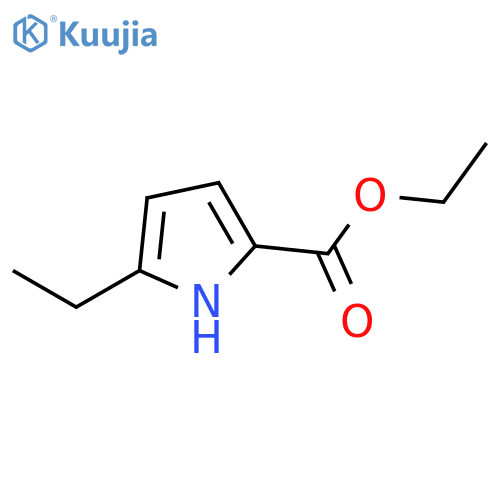Cas no 35011-31-5 (5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester)

35011-31-5 structure
商品名:5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester
5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester 化学的及び物理的性質
名前と識別子
-
- 5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester
- ethyl 5-ethyl-1H-pyrrole-2-carboxylate
- Ethyl 5-ethylpyrrole-2-carboxylate
- Ethyl 5-ethyl-1H-pyrrole-2-carboxylate #
- CS-0091911
- 1H-Pyrrole-2-carboxylic acid, 5-ethyl-, ethyl ester
- D75268
- DB-319488
- DTXSID70344509
- 35011-31-5
- SCHEMBL3282173
-
- MDL: MFCD13178595
- インチ: InChI=1S/C9H13NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3
- InChIKey: NVGWUBMOJMJEDD-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC=C(N1)C(=O)OCC
計算された属性
- せいみつぶんしりょう: 167.095
- どういたいしつりょう: 167.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 42.1Ų
5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D634624-20g |
5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester |
35011-31-5 | 95% | 20g |
$1450 | 2024-08-03 | |
| Ambeed | A1232103-50mg |
Ethyl 5-ethyl-1H-pyrrole-2-carboxylate |
35011-31-5 | 98% | 50mg |
$63.0 | 2025-02-25 | |
| Aaron | AR00CV1N-50mg |
5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
35011-31-5 | 98% | 50mg |
$111.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162551-1g |
Ethyl 5-ethyl-1H-pyrrole-2-carboxylate |
35011-31-5 | 98% | 1g |
¥10238.00 | 2024-05-17 | |
| eNovation Chemicals LLC | D634624-20g |
5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester |
35011-31-5 | 95% | 20g |
$1450 | 2025-02-28 | |
| Chemenu | CM333212-1g |
Ethyl 5-ethyl-1H-pyrrole-2-carboxylate |
35011-31-5 | 95%+ | 1g |
$1706 | 2021-08-18 | |
| 1PlusChem | 1P00CUTB-100mg |
5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
35011-31-5 | 98% | 100mg |
$481.00 | 2024-05-04 | |
| A2B Chem LLC | AF99007-250mg |
5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
35011-31-5 | 98% | 250mg |
$591.00 | 2024-04-20 | |
| Aaron | AR00CV1N-1g |
5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
35011-31-5 | 98% | 1g |
$810.00 | 2025-02-12 | |
| Aaron | AR00CV1N-100mg |
5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
35011-31-5 | 98% | 100mg |
$177.00 | 2025-02-12 |
5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester 関連文献
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
35011-31-5 (5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester) 関連製品
- 114578-70-0(6-Acetyl-picolinic Acid Ethyl Ester)
- 41337-78-4(Ethyl 6-ethylpicolinate)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:35011-31-5)5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester

清らかである:99%/99%
はかる:250mg/1g
価格 ($):152.0/412.0